molecular formula C13H16 B8682448 Viscolux CAS No. 25034-68-8

Viscolux

Cat. No. B8682448
CAS RN: 25034-68-8
M. Wt: 172.27 g/mol
InChI Key: QSYBDNNHWODCCJ-UHFFFAOYSA-N
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Patent
US05623035

Procedure details

The copolymerization of α-methylstyrene and butadiene was carried out in a one-gallon batch reactor equipped with an air-driven stirrer, nitrogen lines, water-cooled coils, a rupture and dump tank as well as a solenoid controller to protect against temperature surges. The reactor has been previously conditioned for anionic polymerization (purged with dry nitrogen). To this reactor was added 38.5 ml of 0.909 g/ml α-methyl-styrene solution in hexane and 800 grams of 17.5 percent Bd solution in hexane were added to give a 10/90 ratio of α-methyl styrene/butadiene. The initial concentration was determined by GC analysis to be 18.3 percent solids. The reactor contents were adjusted to the reaction temperature of 65° C. and were equilibrated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[CH2:10]=[CH:11][CH:12]=[CH2:13].O>CCCCCC>[CH3:3][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:1].[CH2:10]=[CH:11][CH:12]=[CH2:13] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an air-driven stirrer
CUSTOM
Type
CUSTOM
Details
The reactor has been previously conditioned for anionic polymerization (purged with dry nitrogen)
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1.C=CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.